molecular formula C22H27N9O4 B1207440 Stallimycin CAS No. 636-47-5

Stallimycin

Katalognummer B1207440
CAS-Nummer: 636-47-5
Molekulargewicht: 481.5 g/mol
InChI-Schlüssel: UPBAOYRENQEPJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stallimycin, also known as distamycin A, is an antibacterial and antitumor compound . It binds to the minor groove of double-stranded B-DNA in a non-intercalative manner, forming a strong reversible complex preferentially at the nucleotide sequences consisting of 4-5 adjacent AT base pairs .


Molecular Structure Analysis

Stallimycin has a molecular weight of 481.52 and a formula of C22H27N9O4 . It contains three N-methyl-pyrrole units .


Chemical Reactions Analysis

Stallimycin is known to bind to the minor groove of double-stranded B-DNA . It forms a strong reversible complex preferentially at the nucleotide sequences consisting of 4-5 adjacent AT base pairs .


Physical And Chemical Properties Analysis

Stallimycin has a molecular weight of 481.52 and a formula of C22H27N9O4 . It has a CLOGP of -0.25, LIPINSKI of 2, HAC of 13, HDO of 6, TPSA of 181.06, and ALOGS of -3.37 . It also has several acidic dissociation constants .

Wissenschaftliche Forschungsanwendungen

Herbimycin A and Tyrosine Kinase Degradation

Herbimycin A, an ansamycin antibiotic, is studied for its ability to induce degradation of receptor tyrosine kinases. This process involves the ubiquitin-dependent 20S proteasome, highlighting its potential in targeting the degradation of tyrosine kinases by the proteasome. This mechanism suggests a novel class of drugs that target tyrosine kinases degradation, which could have implications in cancer research and therapy (Sepp-Lorenzino et al., 1995).

Sulfhydryl Groups and v-src Tyrosine Kinase

Research on herbimycin A reveals its irreversible inhibition of v-src tyrosine kinase activity. The involvement of sulfhydryl groups in this process is significant, as the addition of sulfhydryl compounds can abolish herbimycin A's inhibitory effects. This finding underscores the potential of targeting specific molecular groups for therapeutic intervention, particularly in conditions related to aberrant tyrosine kinase activity (Uehara et al., 1989).

Drug-Dependent Ribosome Stalling

Stallimycin's role in drug-dependent ribosome stalling is explored in the context of the erm erythromycin resistance genes. The molecular mechanisms underlying this stalling, involving interactions in the peptidyl transferase center, highlight its potential in developing strategies against antibiotic resistance, as well as in understanding the interactions of antibiotics with ribosomal components (Vázquez-Laslop et al., 2008).

Cis-Dichloroplatinum (II) Complex Synthesis

Research on the synthesis of a cis-dichloroplatinum (II) complex linked to stallimycin demonstrates the exploration of novel chemotherapeutic agents. While the synthesized platinum complexes didn't show greater activity than cisplatin, the study contributes to the understanding of designing and synthesizing novel compounds with potential therapeutic applications in oncology (Baraldi et al., 2003).

Benzoquinoid Ansamycins and erbB-2 Gene Product

The study of herbimycin A, another benzoquinoid ansamycin, and its effect on the erbB-2 gene product in human breast cancer cells offers insights into the specific degradation of tyrosine kinases. This research could be critical in understanding and developing therapies for cancers with overexpressed erbB-2 gene products (Miller et al., 1994).

Eigenschaften

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBAOYRENQEPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6576-51-8 (mono-hydrochloride)
Record name Stallimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045637
Record name Stallimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stallimycin

CAS RN

636-47-5
Record name Distamycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stallimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name distamycin a
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stallimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STALLIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O63P88IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stallimycin
Reactant of Route 2
Reactant of Route 2
Stallimycin
Reactant of Route 3
Reactant of Route 3
Stallimycin
Reactant of Route 4
Reactant of Route 4
Stallimycin
Reactant of Route 5
Stallimycin
Reactant of Route 6
Reactant of Route 6
Stallimycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.